4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile
Description
Properties
IUPAC Name |
4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-17-6-4-12(5-7-17)16-13-8-11(14)3-2-10(13)9-15/h2-3,8,12,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKTVPXIISHKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (CAS No. 939816-96-3) is a compound notable for its selective antagonism of the 5-hydroxytryptamine receptor subtype 6 (5-HT6). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound primarily functions as an antagonist at the 5-HT6 receptor. This receptor is implicated in various neurological processes, including cognition and memory. By blocking this receptor, the compound can influence neurotransmitter release and neuronal signaling pathways, potentially leading to cognitive enhancement effects.
Binding Affinity
Research indicates that this compound exhibits a high binding affinity for the 5-HT6 receptor. Studies have shown that it effectively inhibits receptor activation, which may have implications for treating disorders such as Alzheimer's disease and schizophrenia.
Case Studies
-
Cognitive Enhancement in Animal Models :
A study demonstrated that administration of this compound in rodent models resulted in improved memory performance in maze tests, suggesting potential cognitive-enhancing properties linked to its action on the 5-HT6 receptor. -
Neuroprotective Effects :
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential role as a neuroprotective agent. -
Anticancer Potential :
Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties. For example, related compounds have been shown to induce apoptosis in various cancer cell lines, highlighting a possible pathway for therapeutic development against tumors.
Data Table: Biological Activity Overview
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-chloro-2-nitrobenzonitrile with 1-methylpiperidine followed by reduction processes to convert nitro groups to amino groups. The choice of solvents and reaction conditions significantly affects yield and purity.
Comparison with Similar Compounds
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride
- Molecular Formula : C₁₃H₁₈ClN₃
- Key Features: Aminomethyl substitution on the piperidine ring and benzonitrile at the 2-position.
- Applications: Investigated for CNS-targeted therapies due to the aminomethyl group’s polarity .
- Comparison: The 2-position substitution and aminomethyl group may reduce lipophilicity compared to the 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile .
Heterocyclic Amino Substituents
4-Chloro-2-[(oxan-4-yl)amino]benzonitrile
- Key Features : Oxan-4-yl (tetrahydropyran-4-yl) group replaces the 1-methylpiperidin-4-yl moiety.
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- Molecular Formula : C₁₉H₂₀N₄O₂
- Key Features: Methoxypyridinylamino group on the piperidine and a carbonyl linkage to the benzonitrile.
- Comparison : The carbonyl group and methoxypyridine substitution introduce hydrogen-bonding capacity, which may enhance target specificity but reduce CNS penetration compared to the parent compound .
Bulky Aryl/Alkyl Amino Substituents
4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile
4-Chloro-2-[[(4-chlorophenyl)-cyclopropylmethyl]amino]benzonitrile
- Molecular Formula : C₁₇H₁₄Cl₂N₂
- Key Features : Dual chloro-substitutions and a cyclopropylmethyl group.
Functional Group Variations
4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile
- Molecular Formula : C₁₆H₁₅ClN₄O
- Key Features: Diazenyl (N=N) group and hydroxyethylamino substitution.
- Applications : Likely explored in dye chemistry or as a sensor due to the diazenyl chromophore .
- Comparison : The diazenyl group introduces conjugation, altering electronic properties and limiting use in therapeutic contexts compared to the parent compound .
Comparative Data Table
Key Research Findings
- Lipophilicity Trends : Piperidine-based derivatives (e.g., log k ~2.8) exhibit moderate lipophilicity, suitable for blood-brain barrier penetration, while bulky aryl substituents (log k ~3.2) may favor peripheral targets .
- Biological Activity: Compounds with methoxypyridinyl or carbonyl groups show specificity for enzymatic targets like NOS, whereas diazenyl derivatives are more relevant in material science .
- Synthetic Adaptability : Modifications such as hydrochloride salt formation (e.g., ) or diazenyl incorporation () demonstrate the compound’s versatility in diverse applications .
Preparation Methods
Multi-step Synthesis from 4-Aminobenzamide Derivatives
One comprehensive method, adapted from patent CN102731414B, involves the following steps:
| Step | Description | Reagents/Conditions | Yield & Purity |
|---|---|---|---|
| 1. Preparation of 4-guanidinobenzamides (II) | React 4-aminobenzamide (I) with cyanamide in water at 80-100°C, pH 3-4 controlled by HCl | 4-aminobenzamide (15g), 50% cyanamide aqueous solution (30g), HCl, water (75ml), 12h reaction | 95% yield, solid isolated by filtration |
| 2. Reaction with ethoxymethylenemalonate derivatives | 4-guanidinobenzamides react with dimethyl or diethyl ethoxymethylenemalonate to form compound III | Controlled temperature and stoichiometry (details proprietary) | High yield, intermediate purity |
| 3. Chlorination using phosphorus oxychloride | Compound III treated with phosphorus oxychloride at 80-90°C for 1 hour | Phosphorus oxychloride (70g), compound III (10g) | 92% crude yield, purified to 62% yield with 99.6% purity after recrystallization |
This method emphasizes precise pH control during the initial guanidinobenzamide formation and efficient chlorination to introduce the chloro substituent on the benzonitrile ring. The final product is purified by recrystallization from DMF-water mixtures to achieve high purity and low contamination levels.
Amination with 1-Methylpiperidin-4-yl Derivatives
While the above method focuses on the chloro intermediate, the introduction of the 1-methylpiperidin-4-yl amino group typically involves nucleophilic substitution reactions where the chloro group is displaced by the amine moiety. The reaction conditions generally include:
- Use of a suitable solvent such as ethanol, acetonitrile, or DMF,
- Base catalysts like triethylamine or potassium carbonate to facilitate substitution,
- Controlled temperature (room temperature to reflux),
- Reaction times from several hours to overnight.
Though specific detailed protocols for this step are less explicitly documented in the available patents, the general approach aligns with standard aromatic nucleophilic substitution chemistry.
Alternative Synthetic Routes and Optimization
Additional methods reported in related patents and literature include:
- Use of different chlorinating agents or conditions to improve selectivity and yield,
- Variation in solvent systems to enhance solubility and reaction kinetics,
- Employing protecting groups to manage reactive sites during multi-step synthesis,
- Optimization of crystallization conditions to improve product purity and reduce impurities.
Data Tables Summarizing Key Reaction Parameters
| Parameter | Step 1: Guanidinobenzamide Formation | Step 2: Reaction with Ethoxymethylenemalonate | Step 3: Chlorination |
|---|---|---|---|
| Starting Material | 4-Aminobenzamide | Guanidinobenzamide (II) | Compound III |
| Reagents | Cyanamide, HCl, Water | Dimethyl or Diethyl ethoxymethylenemalonate | Phosphorus oxychloride |
| Temperature (°C) | 80-100 | Controlled (typically 50-80) | 80-90 |
| pH | 3-4 | Neutral to slightly basic | Not specified |
| Reaction Time (hours) | 12 | Variable (6-20) | 1 |
| Yield (%) | 95 | High (not specified) | 92 (crude), 62 (purified) |
| Purity (%) | Not specified | Not specified | 99.6 (after recrystallization) |
Research Findings and Notes
- The initial guanidinobenzamide formation is highly sensitive to pH and temperature, with optimal conditions yielding up to 95% product.
- Chlorination with phosphorus oxychloride is efficient and yields a high-purity chloro intermediate critical for subsequent amination.
- Recrystallization from DMF-water mixtures is effective in removing impurities, achieving purities above 99%.
- The amination step with 1-methylpiperidin-4-yl is typically conducted under nucleophilic aromatic substitution conditions, although detailed parameters vary depending on the specific synthetic route.
- The entire synthetic sequence requires careful control of reaction conditions to avoid side reactions and ensure high-quality product suitable for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
